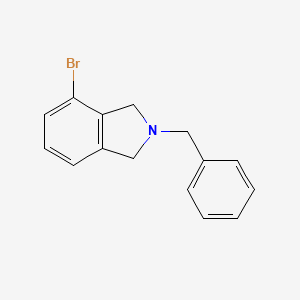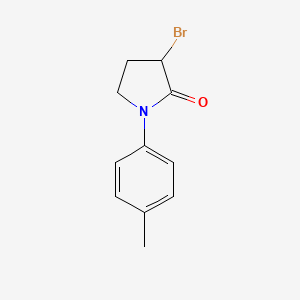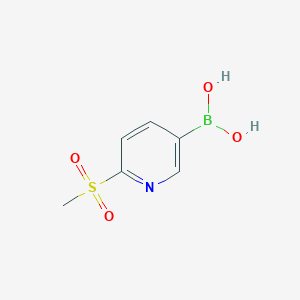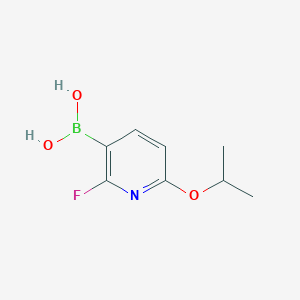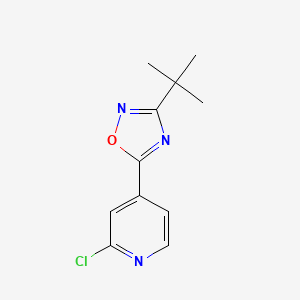
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine
Descripción general
Descripción
The compound “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine” are not available, general synthesis methods for 1,2,4-oxadiazole derivatives have been reported . These methods often involve the cyclization of suitable precursors, such as carboxylic acids, amidoximes, or nitrile oxides .
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The peculiar structural feature of the 1,3,4-oxadiazole ring, which is closely related to 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine, demonstrates effective binding with various enzymes and receptors through weak interactions, leading to a wide range of bioactivities. Research highlights the therapeutic worth of 1,3,4-oxadiazole tailored compounds across medicinal chemistry, including anticancer, antifungal, antibacterial, and antiviral agents among others. This underscores the compound's significant development value in drug discovery and pharmaceutical research (Verma et al., 2019).
Broad Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,3,4 variant, exhibit a broad spectrum of biological activities. These compounds have been modified to enhance drug potency against various diseases. Their pharmacological activities span antimicrobial, anticancer, anti-inflammatory, and other domains, indicating the versatility and potential of oxadiazole derivatives in developing more effective and potent drugs (Jalhan et al., 2017).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are pivotal in the synthesis of chemosensors for metal-ion detection. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for developing selective metal-ion sensors. The ability to incorporate π-conjugated groups enhances their utility in fluorescent frameworks, highlighting their application in material science and analytical chemistry (Sharma et al., 2022).
Novel Drug Development
The 1,3,4-oxadiazole core has emerged as a significant structural subunit in new drug development due to its various pharmacological properties. Compounds containing this core are explored for their potential in treating numerous diseases, offering a pathway for the creation of more efficacious and less toxic medicinal agents. This insight is crucial for guiding future research towards rational drug design and development strategies (Rana et al., 2020).
Propiedades
IUPAC Name |
3-tert-butyl-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-9(16-15-10)7-4-5-13-8(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBJYWBDXROGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



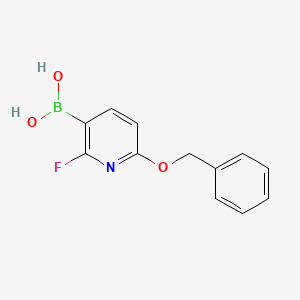

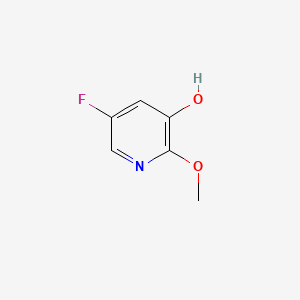
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)


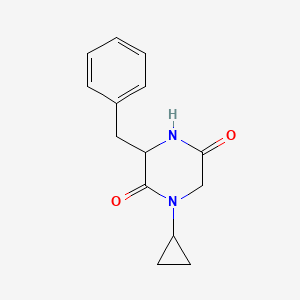
![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)


